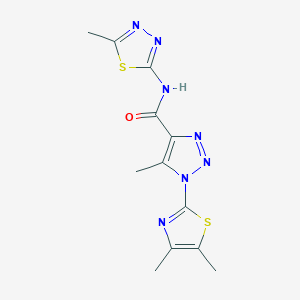
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N7OS2 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Researchers have synthesized a range of compounds, including triazoles and thiadiazoles, to explore their biological activities, particularly their anticancer, antimicrobial, and antiviral properties. For instance, a study by Gomha et al. (2017) focused on synthesizing novel Schiff bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines. These compounds were synthesized using a facile, solvent-free method under microwave irradiation, demonstrating an innovative approach to drug discovery (Gomha et al., 2017).
Antiviral Applications Against COVID-19
The search for effective antiviral agents against COVID-19 has led to the synthesis of thiadiazole and triazole hybrids, showing good docking scores to COVID-19 main protease, suggesting potential antiviral activity. Rashdan et al. (2021) synthesized such hybrids, providing a structure-aided in silico virtual screening to identify their antiviral activity, highlighting the importance of synthetic chemistry in addressing global health challenges (Rashdan et al., 2021).
Molecular Docking and Anticancer Evaluation
The synthesis of hybrid molecules containing heterocyclic moieties like thiadiazole and triazole has also been explored for their anticancer properties. Studies have employed molecular docking to predict the interaction of these compounds with cancer targets, and in vitro assays to evaluate their efficacy against cancer cell lines. For example, Tiwari et al. (2017) synthesized Schiff bases with thiadiazole and benzamide groups, assessing their anticancer activity and using molecular docking to understand their mechanism of action (Tiwari et al., 2017).
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of compounds containing 1,2,3-triazole and thiadiazole moieties have been extensively studied. New derivatives have been synthesized and tested against various bacterial strains, showing significant activity. Balandis et al. (2019) synthesized pyrrolidinone derivatives with triazole, thiazole, and thiadiazole moieties, demonstrating excellent antibacterial activity against pathogens like P. aeruginosa and L. monocytogenes (Balandis et al., 2019).
Propriétés
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7OS2/c1-5-7(3)21-12(13-5)19-6(2)9(16-18-19)10(20)14-11-17-15-8(4)22-11/h1-4H3,(H,14,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUICRNOWRRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)
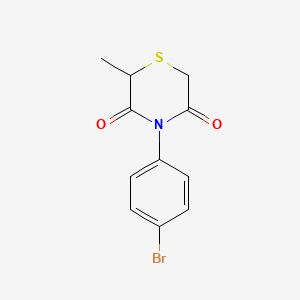
![2-[(thien-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2355934.png)
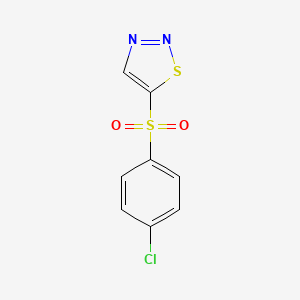
![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)

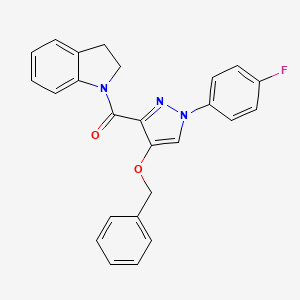
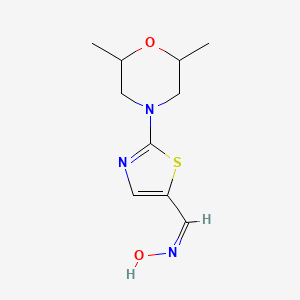

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)

